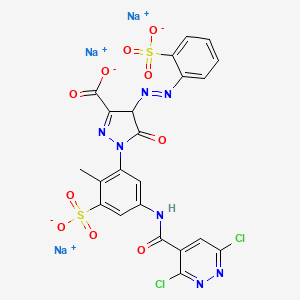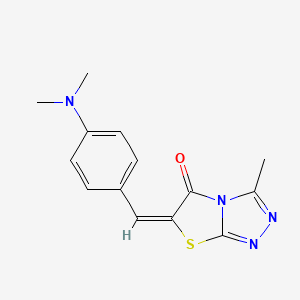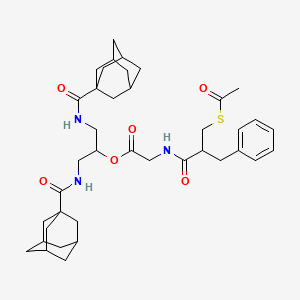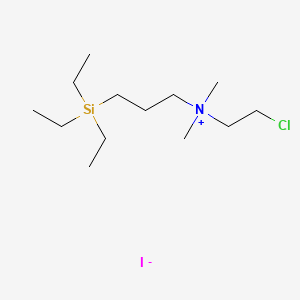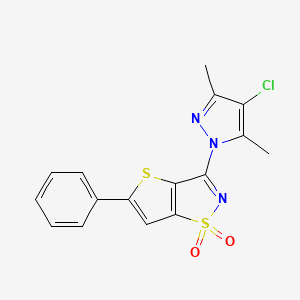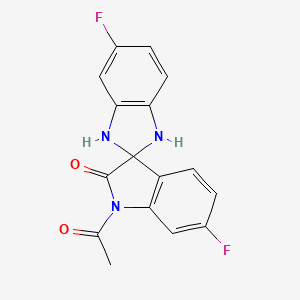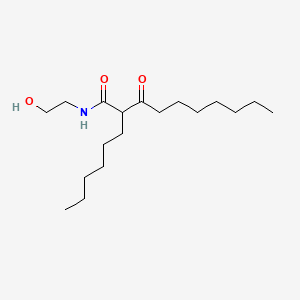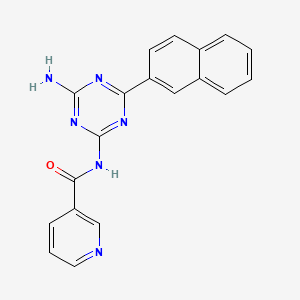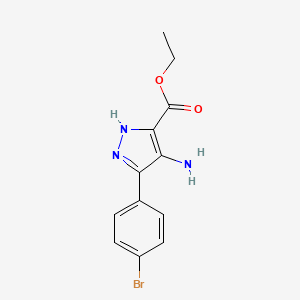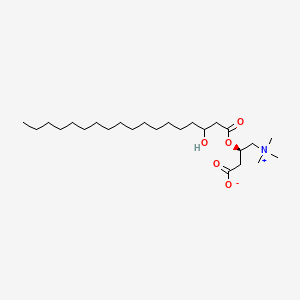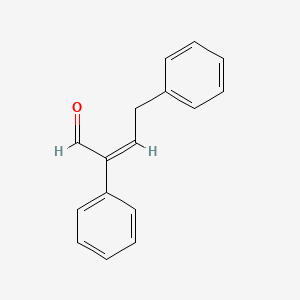
2,4-Diphenylcrotonaldehyde, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenylcrotonaldehyde, (Z)- is an organic compound with the molecular formula C16H14O and a molecular weight of 222.2818 g/mol . It is characterized by the presence of two phenyl groups attached to a crotonaldehyde backbone, with the (Z)-configuration indicating the specific geometric isomerism around the double bond . This compound is also known by its systematic name, benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (Z)- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylcrotonaldehyde, (Z)- typically involves the aldol condensation reaction between benzaldehyde and cinnamaldehyde . The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature or slightly elevated temperatures . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure product .
Industrial Production Methods
This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields, as well as the implementation of efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenylcrotonaldehyde, (Z)- undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2,4-Diphenylcrotonic acid.
Reduction: 2,4-Diphenylcrotonalcohol.
Substitution: Brominated or nitrated derivatives of 2,4-Diphenylcrotonaldehyde, (Z)-.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenylcrotonaldehyde, (Z)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diphenylcrotonaldehyde, (Z)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal cellular functions . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diphenylcrotonic acid: The oxidized form of 2,4-Diphenylcrotonaldehyde, (Z)-.
2,4-Diphenylcrotonalcohol: The reduced form of 2,4-Diphenylcrotonaldehyde, (Z)-.
Benzaldehyde: A precursor in the synthesis of 2,4-Diphenylcrotonaldehyde, (Z)-.
Cinnamaldehyde: Another precursor in the synthesis of 2,4-Diphenylcrotonaldehyde, (Z)-.
Uniqueness
2,4-Diphenylcrotonaldehyde, (Z)- is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer . This configuration affects its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
115872-74-7 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(Z)-2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2/b16-12+ |
InChI-Schlüssel |
AXZDPAXJQHIRTE-FOWTUZBSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C(\C=O)/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


